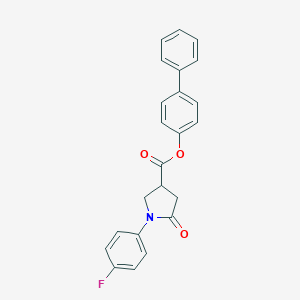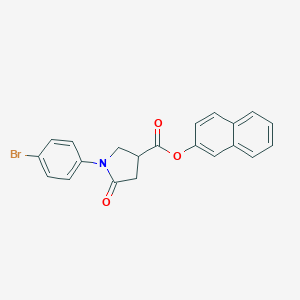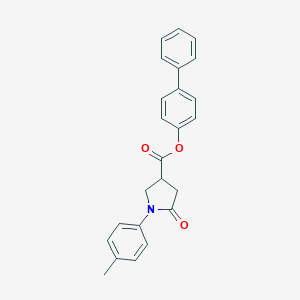![molecular formula C21H18ClN3O2S B271077 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271077.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CCT018159, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has been synthesized using a specific method and has been found to have a unique mechanism of action that results in various biochemical and physiological effects. In
作用機序
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has a unique mechanism of action that involves the inhibition of protein kinases CK2 and GSK-3β. CK2 is a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β is a serine/threonine kinase that is involved in the regulation of various cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. Inhibition of these protein kinases by this compound results in various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. Inhibition of CK2 by this compound results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. Inhibition of GSK-3β by this compound results in the inhibition of amyloid plaque formation in the brain, which is associated with Alzheimer's disease. This compound has also been found to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized using the method described above. It has been found to be effective in inhibiting the activity of CK2 and GSK-3β, making it a useful tool for studying the role of these protein kinases in various cellular processes. However, this compound also has some limitations. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research involving N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to explore its potential as a therapeutic agent for cancer and Alzheimer's disease. Studies have shown that this compound has potential in inhibiting the growth of cancer cells and reducing amyloid plaque formation in the brain. Further research is needed to determine its effectiveness in vivo and its potential side effects. Another direction is to explore its potential as a tool for studying the role of CK2 and GSK-3β in various cellular processes. Studies have shown that this compound can be used to inhibit the activity of these protein kinases, making it a useful tool for studying their role in cell proliferation, differentiation, and apoptosis. Further research is needed to determine its effectiveness in vivo and its potential limitations.
合成法
The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves a multistep process that includes the reaction of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. The intermediate is then reacted with 4-methylbenzaldehyde to form a Schiff base, which is reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with pyrrolidine-3-carboxylic acid to form the final product, this compound.
科学的研究の応用
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound inhibits the growth of cancer cells by targeting the protein kinase CK2, which is overexpressed in many types of cancer. This compound has also been found to have potential in the treatment of Alzheimer's disease, as it inhibits the activity of the enzyme GSK-3β, which is involved in the formation of amyloid plaques in the brain.
特性
分子式 |
C21H18ClN3O2S |
|---|---|
分子量 |
411.9 g/mol |
IUPAC名 |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O2S/c1-13-2-8-17(9-3-13)25-11-15(10-19(25)26)20(27)24-21-23-18(12-28-21)14-4-6-16(22)7-5-14/h2-9,12,15H,10-11H2,1H3,(H,23,24,27) |
InChIキー |
MFQYZKHIYDUDAK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
正規SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)
![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
![2-Oxo-2-phenylethyl 1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271001.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)





